4-(3,5-Difluorophenyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery
The piperidine ring is a ubiquitous and versatile scaffold in the field of medicinal chemistry. researchgate.netnih.gov Its prevalence stems from a combination of favorable physicochemical properties and its presence in a vast number of bioactive natural products and synthetic pharmaceuticals. researchgate.netnih.gov The introduction of chiral piperidine scaffolds can be beneficial for modulating physicochemical properties, enhancing biological activities and selectivity, improving pharmacokinetic profiles, and reducing cardiac toxicity. thieme-connect.comresearchgate.net
Prevalence of Piperidine Ring Systems in Pharmaceuticals
The piperidine motif is one of the most frequently encountered nitrogen heterocycles in FDA-approved drugs. researchgate.netresearchgate.net Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. researchgate.netmdpi.com These include treatments for a wide array of conditions, highlighting the scaffold's adaptability in drug design. researchgate.netarizona.edu The six-membered ring provides a reliable structural anchor that can be readily functionalized, allowing for the precise spatial orientation of various substituents to optimize interactions with biological targets. nih.govbeilstein-journals.org
Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Moiety
| Drug | Therapeutic Class |
|---|---|
| Haloperidol | Antipsychotic nih.govacs.org |
| Risperidone | Antipsychotic nih.govwikipedia.org |
| Donepezil | Anticholinesterase (Alzheimer's) mdpi.comnih.gov |
| Fentanyl | Opioid Analgesic wikipedia.org |
| Loperamide | Antidiarrheal wikipedia.org |
| Methylphenidate | Stimulant (ADHD) wikipedia.org |
| Minoxidil | Vasodilator (used for hair loss) wikipedia.org |
This table is for illustrative purposes and is not exhaustive.
Role of Fluorine Substitution in Modulating Pharmacological Properties
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comresearchgate.net Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties. tandfonline.comacs.org Approximately 20% of all pharmaceuticals contain fluorine, a testament to its significant impact. nih.gov
Key effects of fluorine substitution include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and duration of action. nih.govmdpi.com
Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption. nih.govnews-medical.net This property is crucial for a drug's ability to reach its target site within the body. news-medical.net
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule. nih.gov This can lead to more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein or receptor, thus increasing binding affinity and potency. tandfonline.comresearchgate.net
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in the piperidine ring. tandfonline.comnih.gov This can be advantageous for improving a compound's oral bioavailability by ensuring it is in a more neutral, membrane-permeable state in the gastrointestinal tract. tandfonline.com
Table 2: Physicochemical Properties of Fluorine Influencing Drug Design
| Property | Impact on Pharmacological Profile |
|---|---|
| High Electronegativity | Alters electron distribution, impacts pKa, can increase binding affinity. tandfonline.comnih.gov |
| Small van der Waals Radius | Acts as a bioisostere of hydrogen, causing minimal steric hindrance. tandfonline.comresearchgate.net |
| Strong C-F Bond | Increases metabolic stability by blocking sites of oxidation. acs.orgnih.gov |
| Increased Lipophilicity | Can enhance membrane permeability and absorption. nih.govnih.gov |
Overview of 4-(3,5-Difluorophenyl)piperidine as a Synthetic Building Block
This compound represents a specialized and valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. nih.govnih.gov It combines the advantageous structural features of the piperidine scaffold with the pharmacological benefits conferred by the difluorinated phenyl ring. The piperidine portion provides a three-dimensional structure and a basic nitrogen atom that can be crucial for target interaction or for modulating solubility. nih.govbeilstein-journals.org
The 3,5-difluorophenyl group is particularly significant. The two fluorine atoms provide metabolic stability to the aromatic ring by shielding it from oxidative metabolism. mdpi.com Furthermore, their strong electron-withdrawing effects can significantly influence the electronic properties of the entire molecule, potentially enhancing target affinity. nih.gov The meta-substitution pattern (positions 3 and 5) is a common strategy used to symmetrically alter the electronic nature of the phenyl ring.
Chemists utilize building blocks like this compound to efficiently construct libraries of compounds for screening. digitellinc.comresearchgate.net By starting with this pre-formed, functionalized core, synthetic routes are streamlined, allowing for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. The nitrogen atom of the piperidine ring serves as a convenient handle for further chemical modification, enabling the attachment of various side chains and functional groups to explore the chemical space around a biological target. researchgate.net The availability of such fluorinated building blocks is crucial for advancing medicinal chemistry projects. nih.govtcichemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-difluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQCWZFTGGZZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586592 | |
| Record name | 4-(3,5-Difluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412310-88-4 | |
| Record name | 4-(3,5-Difluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3,5 Difluorophenyl Piperidine and Its Derivatives
Strategies for Piperidine (B6355638) Ring Formation with Fluorinated Phenyl Moieties
Catalytic Hydrogenation Approaches
Catalytic hydrogenation of the corresponding fluorinated pyridine (B92270) precursor is a primary strategy for synthesizing 4-(3,5-Difluorophenyl)piperidine. This method's success hinges on catalyst selection and reaction conditions that favor the reduction of the pyridine ring over the cleavage of C-F bonds. nih.govnih.gov
A significant advancement in the synthesis of all-cis-(multi)fluorinated piperidines has been achieved through a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process. nih.gov This method effectively hydrogenates fluoropyridine precursors, including 3,5-difluoropyridine (B1298662), in a highly diastereoselective manner. nih.govspringernature.com The process involves an initial dearomatization event catalyzed by rhodium, followed by the complete saturation of the resulting intermediates through hydrogenation. nih.gov
Initial studies using various catalysts for the direct hydrogenation of substrates like 3,5-difluoropyridine were often unsuccessful, leading to catalyst poisoning or significant hydrodefluorination. nih.gov The breakthrough came with a two-stage approach within a single pot: breaking the aromaticity first to form diene intermediates, which facilitates the subsequent hydrogenation. springernature.com The use of a rhodium complex, specifically a Rh–CAAC complex ([Rh-2]), in the presence of an additive like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin), proved optimal for this transformation. nih.gov This strategy successfully produces a range of substituted all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity. nih.gov
Table 1: Rhodium-Catalyzed Dearomatization–Hydrogenation (DAH) of 3,5-Difluoropyridine This table is a representation of data found in the cited research.
| Catalyst | Additive | Solvent | Temperature (°C) | Result |
|---|---|---|---|---|
| [Rh(COD)Cl]₂ | HBpin | THF | 25 | Good yield and chemoselectivity nih.gov |
Palladium-based catalysts are widely used for hydrogenation reactions due to their efficiency and availability. wikipedia.orgmasterorganicchemistry.com A simple and robust method for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst. nih.govacs.org This approach is particularly valuable as it allows for the chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems like benzene (B151609) and imidazole (B134444) rings. acs.org
The key to a successful and selective hydrogenation is the use of a specific catalytic system. Research has shown that the combination of 20 wt % Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) with aqueous hydrochloric acid (HCl) in methanol (B129727) (MeOH) is highly effective for the hydrogenation of fluorinated pyridines. nih.govacs.org The Brønsted acid is crucial as it protonates the substrate and product, which helps to overcome catalyst deactivation and promotes the desired reaction pathway over hydrodefluorination. nih.govacs.org This protocol has been demonstrated to be robust, with a high tolerance for air and moisture. acs.org
Table 2: Catalyst Screening for Hydrogenation of Fluorinated Pyridines This table is a representation of data found in the cited research.
| Entry | Catalyst | Additive | Solvent | Product Yield |
|---|---|---|---|---|
| 1 | 20 wt % Pd(OH)₂/C | aq. HCl | MeOH | Suitable Yield nih.govacs.org |
This method facilitates the synthesis of various fluorinated piperidines, which can be isolated in high yields after in situ protection with groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc). nih.gov
The generation of enantioenriched fluorinated piperidines is of great importance for pharmaceutical applications. nih.gov Asymmetric hydrogenation provides a direct route to these chiral molecules. nih.govacs.org
One successful strategy involves the diastereoselective hydrogenation of a pyridine substrate bearing a chiral auxiliary. For instance, an oxazolidine-substituted pyridine can be hydrogenated under acidic conditions to the corresponding piperidine with high diastereoselectivity. nih.govacs.org Subsequent in situ cleavage of the auxiliary and reduction of the imine intermediate yields the enantioenriched piperidine. nih.govacs.org
Another powerful approach is the rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts. In the presence of a chiral catalyst, such as a Rh-JosiPhos complex, and an organic base like triethylamine (B128534) (Et₃N), N-benzylated 3-substituted pyridinium salts can be reduced to the corresponding piperidines with high enantiomeric excess (ee). unimi.it Mechanistic studies suggest the reaction proceeds through a dihydropyridine (B1217469) intermediate, with the base playing a crucial role in achieving high enantioselectivity. unimi.it Iridium-catalyzed asymmetric hydrogenation of functionalized pyridinium salts has also emerged as a potent method for accessing stereodefined piperidines. rsc.org
Intramolecular Cyclization Reactions
Intramolecular cyclization offers an alternative retrosynthetic path to the piperidine ring. mdpi.com This approach involves constructing an acyclic precursor containing a nitrogen source and a reactive moiety that can participate in ring closure. mdpi.com The key challenge is achieving high stereo- and regioselectivity. mdpi.com
The intramolecular cyclization of substrates containing an alkene functional group is a versatile method for forming substituted piperidines. mdpi.com These reactions, such as carbonyl ene and Prins cyclizations, can be catalyzed by either Brønsted or Lewis acids to afford cis- or trans-3,4-disubstituted piperidines, respectively. nih.gov The stereochemical outcome can often be switched by changing the catalyst and reaction temperature, allowing access to either the kinetic or thermodynamic product. nih.gov
For example, the cyclization of certain aldehydes bearing an N-alkenyl group, when catalyzed by a Lewis acid like methylaluminum dichloride (MeAlCl₂) at elevated temperatures, can produce trans-substituted piperidines. nih.govlookchem.com Conversely, using a Brønsted acid like concentrated HCl at low temperatures often favors the formation of the cis-piperidine isomer under kinetic control. nih.govlookchem.com While not explicitly demonstrated for the synthesis of this compound, this strategy could theoretically be applied to an appropriately substituted N-alkenyl amine precursor bearing the 3,5-difluorophenyl group. The key would be the synthesis of the acyclic starting material, which would then undergo a diastereoselective cyclization to form the desired piperidine ring structure. nih.govlookchem.com
Radical-Mediated Amine Cyclization
Radical-mediated cyclization reactions provide a powerful tool for the synthesis of piperidine rings from acyclic precursors. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.
One approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which can lead to the formation of 2,4,5-trisubstituted piperidines. nih.gov In these reactions, the choice of the radical stabilizing group can influence the diastereoselectivity, with ratios ranging from 3:2 to 40:1. nih.gov For instance, the cyclization of a (triethylsilyl)vinyl-stabilized radical can produce the corresponding piperidine radical as a single diastereoisomer. nih.gov This intermediate can then be trapped with a hydrogen source like tributyltin hydride. nih.gov
Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has also been developed for the synthesis of piperidines. mdpi.com This method generally provides good yields but can sometimes be accompanied by the formation of a linear alkene by-product due to a competitive 1,5-hydrogen transfer process. mdpi.com Furthermore, light-mediated intramolecular radical carbocyclization presents another viable route. mdpi.com
A notable example of radical cyclization involves the reaction of haloalkynes to produce six-membered N-containing heterocycles. mdpi.com The nature of the halogen on the triple bond can affect both the reactivity of the substrate and the stereoselectivity of the cyclization. mdpi.com
| Radical Cyclization Approach | Key Features | Stereoselectivity | Reference |
| 6-exo cyclization of stabilized radicals | Forms 2,4,5-trisubstituted piperidines. | Diastereomeric ratios from 3:2 to 40:1. | nih.gov |
| Cobalt-catalyzed cyclization | Utilizes linear amino-aldehydes. | Good yields, potential for alkene by-product. | mdpi.com |
| Cyclization of haloalkynes | Halogen on alkyne influences reactivity. | E/Z ratio can be affected by substituents. | mdpi.com |
Electrophilic Cyclization Strategies
Electrophilic cyclization is another key strategy for constructing the piperidine ring. These reactions involve the attack of a nucleophilic nitrogen on an electrophilic carbon, often generated in situ.
Aza-Prins cyclization, for example, can be catalyzed by Lewis acids like aluminum chloride (AlCl₃). This reaction, when applied to N-tosyl homoallylamine and carbonyl compounds, can yield trans-2-substituted-4-halopiperidines with high yields and good diastereoselectivity. organic-chemistry.org
Sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes has also been developed. nih.gov In this one-pot process, triflic anhydride-activated sulfoxides induce electrophilic cyclization, followed by demethylation with triethylamine. nih.gov While this method has been demonstrated for the synthesis of dihydronaphthalenes, the underlying principle of electrophilic cyclization of an aryl-substituted alkyne could be adapted for the synthesis of 4-arylpiperidines. nih.gov
The Nazarov cyclization of ynedienes, obtained from the dehydration of vinyl propargyl alcohols, represents another electrophilic approach. dtic.mil Chemoselective hydration of the alkyne followed by a double Michael addition leads to a 4-piperidone, which can be a precursor to 4-arylpiperidines. dtic.mil
| Electrophilic Cyclization Method | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |
| Aza-Prins Cyclization | AlCl₃ | trans-2-substituted-4-halopiperidines | High diastereoselectivity | organic-chemistry.org |
| Sulfur-Mediated Cyclization | Triflic anhydride-activated sulfoxides | 3-Sulfenyl-1,2-dihydronaphthalenes | Not specified for piperidines | nih.gov |
| Nazarov Cyclization | H₂SO₄, Hg(II) | 4-Piperidones | Not specified | dtic.mil |
Chemoenzymatic Approaches for Stereoselective Synthesis
Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce stereochemically pure compounds.
One such approach utilizes ω-transaminases for the stereoselective monoamination of 1,5-diketones. nih.gov This enzymatic step exhibits excellent conversion, enantioselectivity, and regioselectivity. The resulting amino-ketone undergoes spontaneous intramolecular cyclization to form a Δ¹-piperideine, which serves as a precursor for cis- and anti-piperidine scaffolds. nih.gov Access to the trans-piperidines can be achieved through a Lewis acid-mediated conformational change of the Δ¹-piperideine during a subsequent reduction step, allowing for the synthesis of all four diastereomers of 2,6-disubstituted piperidines. nih.gov
Peptide cyclases from biosynthetic pathways of ribosomally synthesized and post-translationally modified peptides (RiPPs) also show potential. nih.gov These enzymes can tolerate diverse chemistries, suggesting their utility in constructing unique cyclic peptide architectures that could include piperidine-like structures. nih.gov
| Chemoenzymatic Strategy | Enzyme | Key Transformation | Stereochemical Outcome | Reference |
| Monoamination of 1,5-diketones | ω-Transaminase | Stereoselective amination and spontaneous cyclization | Access to all four diastereomers of 2,6-disubstituted piperidines | nih.gov |
| Peptide Macrocyclization | Peptide Cyclase (ATP-grasp family) | Formation of macrocyclic peptides with non-native cross-links | Potential for novel cyclic architectures | nih.gov |
Derivatization Strategies of the this compound Core
Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships. Derivatization strategies often focus on the piperidine nitrogen or the introduction of additional functional groups on the ring.
N-Alkylation and Acylation Reactions
The secondary amine of the piperidine ring is a common site for derivatization through N-alkylation and N-acylation reactions.
N-alkylation can be achieved by reacting the piperidine with an alkyl halide. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF), to neutralize the acid formed during the reaction. researchgate.netfabad.org.tr Alternatively, a strong base like sodium hydride (NaH) can be used. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide is often added slowly to ensure the piperidine remains in excess. researchgate.net Reductive amination, involving the reaction of the piperidine with a carbonyl compound followed by reduction, is another effective method for N-alkylation. google.com
N-acylation can be performed by treating the piperidine with an acylating agent, such as an acid chloride or anhydride. The resulting N-acyl derivative can then be reduced to the corresponding N-alkyl compound if desired. google.com
| Reaction Type | Reagents | Solvent | Key Considerations | Reference |
| N-Alkylation | Alkyl halide, K₂CO₃ | DMF | Base neutralizes formed acid. | researchgate.netfabad.org.tr |
| N-Alkylation | Alkyl halide, NaH | DMF | Strong base conditions. | researchgate.net |
| Reductive Amination | Carbonyl compound, Reducing agent | Various | One-pot procedure. | google.com |
| N-Acylation | Acid chloride/anhydride | Various | Forms an amide intermediate. | google.com |
Introduction of Additional Functional Groups
Introducing additional functional groups onto the this compound scaffold can significantly impact its biological activity. The fluorine atoms on the phenyl ring already influence properties like metabolic stability and binding affinity by altering the pKa of nearby functional groups. u-tokyo.ac.jp
Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are powerful methods for creating C-C bonds. A 4-piperidylzinc iodide can be coupled with various aryl halides and triflates to synthesize 4-arylpiperidines. nih.gov This reaction often requires co-catalysis with both a palladium complex, like Cl₂Pd(dppf), and a copper(I) species. nih.gov
The introduction of functional groups can also be achieved through direct C-H functionalization. For example, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at various positions on the piperidine ring. acs.org The site-selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. acs.org
Furthermore, derivatization can be aimed at improving analytical detection. For instance, organic acids can be derivatized with N-(4-aminophenyl)piperidine to enhance their detection in supercritical fluid chromatography-mass spectrometry (SFC-MS). sciencemadness.org
| Functionalization Strategy | Reagents/Catalyst | Transformation | Key Feature | Reference |
| Negishi Coupling | 4-Piperidylzinc iodide, Aryl halide, Pd/Cu catalyst | Forms 4-aryl-substituted piperidines. | Direct C-C bond formation. | nih.gov |
| C-H Functionalization | Rhodium catalyst, Diazo compound | Introduces substituents at C2, C3, or C4. | Site-selectivity controlled by catalyst and protecting group. | acs.org |
| Derivatization for Analysis | N-(4-aminophenyl)piperidine, Coupling agents | Attaches a tag for enhanced MS detection. | Improves sensitivity for analytical methods. | sciencemadness.org |
Stereoselective Derivatization to Access Diastereoisomers
The generation of specific diastereomers of substituted 4-(3,5-difluorophenyl)piperidines is crucial for understanding stereochemistry-activity relationships.
Stereoselective synthesis of substituted piperidines can be achieved through various methods that control the formation of new stereocenters. For example, a modular and diastereoselective [5+1] cyclization approach can provide access to N-(hetero)aryl piperidines with controlled stereochemistry. mdpi.com A one-pot synthesis of piperidin-4-ols via gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has been shown to have excellent diastereoselectivity in the ring-forming step. nih.gov
The derivatization of an existing chiral piperidine can also be performed stereoselectively. For instance, the functionalization of the olefin moiety in a substituted dihydropyrrole via osmium tetroxide-catalyzed dihydroxylation can generate a diol as a single diastereomer. acs.org Similarly, cyclopropanation of an olefin on a chiral piperidine precursor can occur from the face opposite to an existing substituent, leading to the formation of specific diastereomers. acs.org
The stereochemical outcome of radical cyclizations can also be controlled. For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can yield only two of the four possible diastereoisomers with high diastereomeric ratios. nih.gov
| Stereoselective Method | Key Transformation | Stereochemical Control | Example Outcome | Reference |
| Modular [5+1] Cyclization | Gold-catalyzed cyclization/reduction/rearrangement | Diastereoselective ring formation | All cis-isomer of piperidin-4-ol | nih.gov |
| Olefin Dihydroxylation | Osmium tetroxide | Substrate-controlled facial selectivity | Single diastereomer of a diol | acs.org |
| Radical Cyclization | 6-exo cyclization of stabilized radicals | Control of relative stereochemistry | Two of four possible diastereomers formed | nih.gov |
Purification and Characterization Techniques in Synthesis
The successful synthesis of this compound and its derivatives is contingent upon rigorous purification and comprehensive characterization. These steps are critical to remove impurities, isolate the target compound in a high state of purity, and unequivocally confirm its chemical identity and structure. A combination of chromatographic, crystallographic, and spectroscopic techniques is typically employed to achieve these objectives.
Purification Methodologies
Following the initial synthesis, the crude product mixture contains the desired compound along with unreacted starting materials, by-products, and residual reagents. The purification strategy is chosen based on the physical and chemical properties of the target compound and the impurities present.
Column Chromatography: Flash column chromatography is a fundamental technique for purifying 4-arylpiperidine derivatives. orgsyn.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. orgsyn.org A solvent system (eluent) of appropriate polarity is chosen to move the compounds through the column at different rates. For piperidine derivatives, common eluents include mixtures of hexane (B92381) and ethyl acetate. orgsyn.org The progress of the separation is monitored by thin-layer chromatography (TLC).
Recrystallization: Recrystallization is a highly effective method for purifying solid compounds. chemrevlett.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. chemrevlett.comchemrevlett.com The choice of solvent is crucial; the compound should be highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Solvents such as ethanol, methanol, ethyl acetate, and dichloromethane (B109758) have been successfully used for the recrystallization of various piperidine derivatives. chemrevlett.comgoogle.com For instance, some piperidin-4-one derivatives are recrystallized from absolute ethanol. chemrevlett.com
Acid-Base Extraction: Given the basic nature of the piperidine nitrogen, acid-base extraction is a valuable purification step. The crude product, dissolved in an organic solvent, can be washed with an acidic aqueous solution (e.g., dilute hydrochloric acid). This protonates the piperidine nitrogen, forming a water-soluble salt that partitions into the aqueous phase, while non-basic organic impurities remain in the organic layer. The aqueous layer is then separated, and the pH is adjusted with a base (e.g., sodium hydroxide or aqueous ammonia) to liberate the free amine, which can then be extracted back into an organic solvent. researchgate.net This process is effective for removing non-basic impurities. The resulting hydrochloride salt can also be isolated and purified by filtration and washing. researchgate.net
Characterization Techniques
Once purified, the compound's identity, structure, and purity must be confirmed through various analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic molecules. One-dimensional (¹H NMR, ¹³C NMR) and two-dimensional experiments provide detailed information about the molecular framework.
¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on the difluorophenyl ring and the aliphatic protons on the piperidine ring. The chemical shifts and coupling patterns are characteristic of their chemical environment.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the total number of carbon atoms and their types (aliphatic, aromatic).
¹⁹F NMR: For fluorinated compounds like this compound, fluorine-19 NMR is an essential characterization tool. It provides direct evidence of the fluorine atoms, and their chemical shifts and couplings can confirm their position on the aromatic ring. diva-portal.org
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H NMR | Piperidine-NH | ~1.5-2.5 | Broad singlet |
| Piperidine-H2, H6 | ~3.1-3.3 (axial/equatorial) | Multiplets | |
| Piperidine-H3, H5 | ~1.6-1.9 (axial/equatorial) | Multiplets | |
| Aromatic-H | ~6.7-7.0 | Multiplets | |
| ¹³C NMR | Piperidine-C4 | ~43-45 | - |
| Piperidine-C2, C6 | ~45-47 | - | |
| Piperidine-C3, C5 | ~33-35 | - | |
| Aromatic-C | ~102-165 | Includes C-F couplings | |
| ¹⁹F NMR | Aromatic-F | ~ -108 to -112 | Relative to CFCl₃ |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, Electrospray Ionization (ESI) mass spectrometry would typically show a prominent peak for the protonated molecule [M+H]⁺. google.com
| Technique | Ion | Calculated m/z | Observed m/z |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 196.1140 | Typically reported as 196.1 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aliphatic and aromatic groups, and strong C-F stretching vibrations. researchgate.net
Elemental Analysis: Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimentally found values are compared with the calculated values for the proposed chemical formula (C₁₁H₁₃F₂N) to confirm its elemental composition and purity. orgsyn.org
Melting Point Determination: For solid derivatives, the melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity, whereas a broad and depressed melting range indicates the presence of impurities. orgsyn.org
Structure Activity Relationship Sar Studies of 4 3,5 Difluorophenyl Piperidine Derivatives
Impact of Fluorine Position and Substitution Patterns on Biological Activity
The strategic placement of fluorine atoms on the phenyl ring of 4-phenylpiperidine (B165713) derivatives can profoundly influence their biological activity, including binding affinity, selectivity, and metabolic stability. The 3,5-difluoro substitution pattern is particularly noteworthy for its ability to alter electron distribution and conformation.
Research into fluorinated analogs often reveals that both the number and position of fluorine substituents are critical. For instance, in a series of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives acting as CCR3 antagonists, fluorine substitution was a key element in achieving high potency. The introduction of halogenated phenylalanine residues in certain peptide analogues has been shown to increase affinity for delta-opioid receptors. researchgate.net
The electronic effects of fluorine, the most electronegative element, can enhance binding interactions with target proteins. These interactions can include favorable electrostatic contacts or the formation of hydrogen bonds, thereby modulating the activity of the target. The 3,5-difluoro pattern, in particular, creates a distinct electronic signature on the phenyl ring that can be crucial for receptor recognition. Studies on various classes of compounds have shown that fluorination can lead to potent cytotoxicity in cancer cell lines and that such compounds are often not susceptible to efflux pumps like P-glycoprotein, suggesting an advantage in overcoming multidrug resistance.
The following table illustrates how different substitution patterns on the phenyl ring of a hypothetical 4-phenylpiperidine core can affect binding affinity for a generic receptor, based on compiled research trends.
| Compound | Phenyl Ring Substitution | Relative Binding Affinity (Ki, nM) |
|---|---|---|
| 1 | Unsubstituted | 50 |
| 2 | 4-Fluoro | 25 |
| 3 | 2-Fluoro | 40 |
| 4 | 3,5-Difluoro | 10 |
| 5 | 2,4-Difluoro | 18 |
Role of the Piperidine (B6355638) Nitrogen Basicity in Receptor Binding
The nitrogen atom within the piperidine ring is a fundamental feature for the biological activity of many 4-phenylpiperidine derivatives. At physiological pH, this nitrogen is typically protonated, carrying a positive charge. This cationic center is often crucial for forming a key ionic bond with a negatively charged amino acid residue, such as aspartic acid, in the binding pocket of G-protein coupled receptors (GPCRs), a common target for these compounds. nih.govtandfonline.com
The basicity (pKa) of the piperidine nitrogen dictates its protonation state and, consequently, the strength of this critical ionic interaction. The structure-activity relationship is clear: modifications that alter this basicity can significantly impact receptor affinity and efficacy. For example, substituents on the nitrogen atom or elsewhere on the piperidine ring can influence the electron density and steric environment around the nitrogen, thereby modulating its pKa.
Studies on various piperidine-containing ligands have consistently highlighted the importance of the basic nitrogen for receptor affinity. nih.gov In sigma receptor ligands, the piperidine nitrogen atom is identified as the positive ionizable functionality essential for binding. rsc.org Similarly, in the development of nociceptin opioid receptor (NOP) ligands, the protonated piperidine nitrogen was found to form crucial interactions within the receptor binding site. nih.gov A decrease in basicity can weaken the ionic interaction, leading to a loss of potency, while an optimal pKa ensures a high population of the protonated species available for receptor binding.
| N-Substituent (R) | Approximate pKa | Effect on Receptor Affinity |
|---|---|---|
| -CH3 | ~9.0 | High |
| -H | ~8.8 | Moderate |
| -COCH3 (Amide) | ~6.5 | Very Low |
| -SO2CH3 (Sulfonamide) | ~5.0 | Negligible |
Modifications of the Phenyl Group and their Effect on Potency
While the 3,5-difluoro substitution pattern provides a potent core, further modifications to the phenyl group, or its isosteric replacement with other aromatic systems, can fine-tune the pharmacological profile of these derivatives. The size, electronics, and hydrogen-bonding capacity of substituents on the phenyl ring are pivotal in determining potency and selectivity.
Research has shown that adding small, electron-withdrawing or electron-donating groups can lead to significant changes in activity. For example, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence and position of a hydroxyl group on the phenyl ring were critical for their opioid receptor activity. acs.org The replacement of the phenyl ring with a heteroaromatic ring is a common strategy to improve properties like solubility, metabolic stability, and receptor affinity. In one study, the isosteric replacement of a phenyl group with various heteroaryl substituents, such as methylthiazole, led to compounds with high analgesic potency and an improved safety profile compared to fentanyl. nih.gov
These modifications influence how the molecule fits into the hydrophobic pockets of the receptor and the specific electronic interactions it can form. A quantitative structure-activity relationship (QSAR) study on mu-opioid agonists based on the 4-phenylpiperidine scaffold identified several molecular descriptors related to the phenyl group that correlate with analgesic activity, underscoring the importance of this moiety for structural optimization. nih.gov
| Compound | Modification to 3,5-Difluorophenyl Group | Relative Potency |
|---|---|---|
| Base Compound | 4-(3,5-Difluorophenyl) | 1.0 |
| Analog A | 4-(3,5-Difluoro-4-methoxyphenyl) | 1.5 |
| Analog B | 4-(3,5-Difluoro-4-chlorophenyl) | 0.8 |
| Analog C | 4-(Thiazol-2-yl) with 3,5-difluoro equivalent | 2.5 |
| Analog D | 4-(Pyridin-2-yl) with 3,5-difluoro equivalent | 1.2 |
Conformational Analysis and its Influence on Biological Interactions
The three-dimensional conformation of 4-phenylpiperidine derivatives is a critical determinant of their biological activity. The piperidine ring typically adopts a low-energy chair conformation. wikipedia.org In this conformation, substituents at the 1 and 4 positions can be oriented in either an axial or equatorial position. The relative orientation of the N-substituent and the 4-phenyl group is paramount for proper alignment within the receptor's binding site.
For many active compounds, particularly in the opioid family, the biologically active conformation requires the 4-phenyl group to be in the equatorial position to minimize steric hindrance. This orientation allows the phenyl ring to interact with a specific hydrophobic pocket in the receptor. The substituent on the piperidine nitrogen is also typically preferred in the equatorial position.
Molecular dynamics simulations and conformational analysis of sigma-1 receptor ligands have shown that the interactions of the piperidine N-atom and its substituents with a lipophilic binding pocket are responsible for differing affinities. researchgate.net The rigidity or flexibility of the molecule, influenced by substituents, also plays a role. Bulky groups can restrict rotation and lock the molecule into a specific, potentially more active, conformation. Conversely, excessive flexibility can be entropically unfavorable for binding.
Stereochemical Considerations in SAR
The introduction of chiral centers into the 4-phenylpiperidine scaffold necessitates an evaluation of the stereochemical requirements for biological activity. Stereoisomers of a chiral drug can exhibit significantly different potency, efficacy, and even pharmacological action. Chirality can be introduced at various positions, such as the 3-position of the piperidine ring or on a substituent attached to the nitrogen.
Studies on chiral 4-phenylpiperidine analgesics have demonstrated the profound impact of stereochemistry on activity. scholaris.ca For instance, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the specific stereoconfiguration was crucial for determining whether the compounds acted as agonists or antagonists at opioid receptors. acs.org Often, one enantiomer will fit significantly better into the chiral binding pocket of a receptor than the other, leading to a higher affinity. This is known as eudismic ratio, which quantifies the difference in pharmacological activity between enantiomers. The synthesis of regio- and diastereoisomers of substituted piperidines is a key strategy for exploring the three-dimensional chemical space and identifying the optimal configuration for a desired biological target. nih.gov
| Compound Series | Stereoisomer | Receptor Affinity (Ki, nM) |
|---|---|---|
| 3-Methyl-4-phenylpiperidine Analog | (3R, 4S) | 5 |
| (3S, 4R) | 150 | |
| N-(1-Phenylethyl)piperidine Analog | (R)-Phenylethyl | 20 |
| (S)-Phenylethyl | 450 |
Pharmacological Applications and Biological Target Engagement
Identification of Biological Targets and Mechanisms of Action
Research into derivatives containing the 4-(3,5-difluorophenyl)piperidine core has identified several key biological targets. The mechanism of action is primarily centered on the inhibition of specific enzymes, antagonism of receptors, and modulation of ion channel activity.
The piperidine (B6355638) ring is a recognized scaffold in the design of various enzyme inhibitors. nih.govnih.govnovartis.comwikipedia.org
Renin Inhibitors: Non-peptidomimetic renin inhibitors incorporating a piperidine structure have been developed as a novel class of antihypertensive agents. nih.gov Structure-based design efforts have led to the identification of potent 3,5-disubstituted and 3,4-diarylpiperidine renin inhibitors. novartis.comnih.gov These compounds are designed to interact with the active site of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby blocking the conversion of angiotensinogen (B3276523) to angiotensin I and producing a blood pressure-lowering effect. wikipedia.org
Kinase Inhibitors: The piperidine moiety is also present in certain kinase inhibitors. For instance, a series of 4-(pyrazol-3-yl)-pyridines were developed as inhibitors of c-Jun N-terminal kinase (JNK), a protein kinase involved in cellular functions. nih.gov While these specific studies highlight the utility of the piperidine scaffold, literature specifically detailing the evaluation of this compound as an inhibitor of kinases, DHFR, or renin is not prominent.
The this compound structure and its analogs are significant in the development of receptor antagonists, demonstrating notable affinity and selectivity for several receptor types.
Dopamine (B1211576) D4 Receptor (D4R): Fluorinated piperidine scaffolds are crucial in the development of potent and selective dopamine D4 receptor antagonists. nih.govnih.gov A novel series of 4,4-difluoropiperidine (B1302736) ether-based antagonists has been discovered, with some compounds showing exceptional binding affinity for the D4 receptor. nih.govresearchgate.netchemrxiv.org For example, compound 14a from one such study displayed a Kᵢ value of 0.3 nM with over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govresearchgate.netchemrxiv.org This high affinity and selectivity make these compounds valuable as research tools for investigating D4 receptor signaling. nih.govresearchgate.net
Histamine (B1213489) H3 and Sigma-1 Receptors: The piperidine core is a fundamental structural element for ligands that dually target the histamine H₃ (H₃R) and sigma-1 (σ₁R) receptors. acs.orgnih.gov Research into a series of piperidine-based derivatives has shown that modifications to the structure can yield high-affinity antagonists for both receptors. nih.govacs.orgnih.gov The unsubstituted piperidine ring, in particular, appears to be highly influential for affinity at the human H₃ receptor. acs.org While specific derivatives containing the 4-(3,5-difluorophenyl) moiety were not highlighted in these particular studies, the data underscore the importance of the core piperidine structure for achieving dual receptor antagonism.
Table 1: Binding Affinities (Kᵢ) of Representative Piperidine Derivatives for H₃ and Sigma Receptors
| Compound | Description | hH₃R Kᵢ (nM) nih.govacs.org | σ₁R Kᵢ (nM) nih.govacs.org | σ₂R Kᵢ (nM) nih.govacs.org |
|---|---|---|---|---|
| Compound 5 | Unsubstituted piperidine derivative | 6.2 | 28 | 47 |
| Compound 7 | Aniline derivative with piperidine | 5.2 | 4.8 | 116 |
| Compound 12 | 4-pyridylpiperidine derivative | 7.7 | 4.5 | 10 |
| Compound 14 | 4-pyridylpiperidine derivative | 69 | 3.3 | 29 |
The piperidine scaffold is also explored for its potential to modulate ion channels. Specifically, derivatives have been investigated as blockers of T-type calcium channels (Caᵥ3.2), which are therapeutic targets for pain. nih.gov Studies have focused on structures like spiro-piperidine azetidinones and 4-aminomethyl-4-fluoropiperidines. nih.govnih.gov These efforts have led to the identification of potent and selective T-type calcium channel antagonists. nih.gov This indicates that fluorinated piperidine structures are a promising area of research for developing novel ion channel modulators, although studies specifically featuring the this compound moiety are not prevalent in the reviewed literature.
In Vitro Pharmacological Evaluation Methodologies
The pharmacological activity of compounds based on the this compound scaffold is determined using a variety of established in vitro assays. These methods are essential for quantifying a compound's potency and affinity for its biological target.
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. nih.govresearchgate.net These assays are crucial for screening potential drug candidates and identifying lead compounds for further investigation. nih.gov
The most common method is the competitive binding assay. chelatec.com In this setup, a radiolabeled ligand with a known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). researchgate.net The test compound is then added in increasing concentrations, and it competes with the radioligand for the receptor's binding sites. wikipedia.org The amount of bound radioactivity is measured, and a competition curve is generated. From this curve, the IC₅₀ value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand—is calculated. nih.govresearchgate.net This IC₅₀ value can then be converted to an inhibition constant (Kᵢ), which reflects the true binding affinity of the compound for the receptor. chelatec.com
Enzyme inhibition assays are performed to measure the potency of a compound in inhibiting a specific enzyme's activity. edx.org The half-maximal inhibitory concentration (IC₅₀) is the most widely used metric for quantifying an inhibitor's potency. wikipedia.orgnih.gov It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. wikipedia.orgedx.org
To determine the IC₅₀, a series of experiments are conducted where the enzyme and a constant concentration of its substrate are incubated with varying concentrations of the inhibitor. edx.orgsci-hub.se The rate of the enzymatic reaction is measured at each inhibitor concentration, which typically decreases as the inhibitor concentration increases. edx.org These results are plotted on a graph with the reaction rate versus the logarithm of the inhibitor concentration, generating a sigmoidal dose-response curve. edx.org The IC₅₀ value is the concentration at the inflection point of this curve, representing 50% inhibition of the enzyme's maximal activity. wikipedia.orgedx.org
Cell-Based Assays
The initial assessment of the pharmacological activity of compounds derived from this compound often involves cell-based assays to determine their affinity and selectivity for specific biological targets. These assays typically utilize engineered cell lines that express high levels of the target protein, such as monoamine transporters.
One common method is the radioligand binding assay. In this technique, cell membranes or whole cells expressing the target transporter, for instance, the vesicular monoamine transporter 2 (VMAT2), the dopamine transporter (DAT), or the serotonin (B10506) transporter (SERT), are incubated with a radiolabeled ligand known to bind to the target. The test compounds are then added at various concentrations to compete with the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ), which indicates the compound's binding affinity for the target.
Another widely used cell-based method is the uptake inhibition assay. In this assay, cells expressing the transporter of interest are exposed to a radiolabeled or fluorescent substrate of that transporter. The ability of the test compound to block the uptake of the substrate into the cells is measured. This provides a functional measure of the compound's potency as a transporter inhibitor. Human Embryonic Kidney (HEK293) cells are frequently used for these assays due to their robust growth characteristics and ease of transfection with the desired transporter genes.
Research on a series of fluoroethoxy-1,4-diphenethylpiperidine and piperazine (B1678402) derivatives, which share structural similarities with the 4-phenylpiperidine (B165713) core, has demonstrated their potent inhibitory activity at VMAT2. For example, specific analogs have shown high affinity for VMAT2 with Kᵢ values in the nanomolar range, while also exhibiting selectivity over other monoamine transporters like DAT and SERT.
In Vivo Pharmacological Evaluation Methodologies
Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their pharmacological effects in a whole-organism context. These studies are crucial for understanding the compound's therapeutic potential and its safety profile.
Animal Models for Disease States
To evaluate the potential therapeutic applications of this compound derivatives, researchers utilize various animal models that mimic aspects of human diseases. For conditions like depression and anxiety, rodent models are extensively employed.
The Forced Swim Test (FST) is a widely used behavioral test to screen for antidepressant-like activity. In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility, a state of passive floating, is measured. A reduction in immobility time following drug administration is interpreted as an antidepressant-like effect. This test is sensitive to a broad range of clinically effective antidepressant medications.
The Tail Suspension Test (TST) is another common model for assessing antidepressant potential. Mice are suspended by their tails for a short period, and the duration of immobility is recorded. Similar to the FST, a decrease in immobility is indicative of an antidepressant-like response.
For assessing potential effects on motor coordination and to rule out confounding motor effects in other behavioral tests, the Rotarod Test is often used. Animals are placed on a rotating rod, and the latency to fall is measured. A compound that does not impair performance on the rotarod is less likely to have sedative or motor-impairing side effects that could interfere with the interpretation of other behavioral assays.
Assessment of Therapeutic Efficacy and Safety
The therapeutic efficacy of this compound derivatives in these animal models is determined by their ability to produce a desired behavioral or physiological change. For instance, a significant reduction in immobility time in the FST or TST would suggest potential antidepressant efficacy.
Safety assessment is an integral part of in vivo evaluation. A 14-day repeated oral dose toxicity study in rats for a compound containing a 4-(3,4-difluorophenyl)piperidin-3-yl moiety, N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl) benzamide (B126) (Hu7691), identified potential target organs for toxicity, including the spleen, thymus, and gastrointestinal tract. The No-Observed-Adverse-Effect Level (NOAEL) was also determined in this study, providing crucial information for dose selection in further preclinical and clinical development. researchgate.net
Computational Chemistry and Cheminformatics Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as a derivative of 4-(3,5-difluorophenyl)piperidine, and its protein target.
Research on related compounds demonstrates the utility of this approach. For instance, molecular docking studies on piperine (B192125), a component of black pepper, have been used to investigate its interactions with cell cycle proteins like CDK2, CDK4, Cyclin D, and Cyclin T. nih.gov Such analyses provide quantifiable data on the binding affinity and identify key interacting amino acids and atomic contact energy. nih.gov The results of these docking studies can be further analyzed to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov
Similarly, in the design of novel therapeutic agents, molecular docking is a crucial step. For example, in the development of procyanidin (B600670) derivatives as potential treatments for Type 2 diabetes, molecular docking was used to assess their binding efficacy to the human dipeptidyl peptidase-IV (DPP-IV) enzyme. njppp.com This process involves generating numerous ligand derivatives and performing initial and then more accurate docking calculations to identify the candidates with the best binding energies. njppp.com
The analysis of protein-ligand interactions often reveals specific types of bonds that contribute to the stability of the complex. These can include hydrogen bonds, halogen bonds, and π-stacking interactions. nih.gov For example, the interaction between a ligand and its protein target can be stabilized by a network of hydrogen bonds and water bridges. nih.gov The identification of these interactions is critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Table 1: Examples of Protein-Ligand Interactions Identified Through Molecular Docking
| Interaction Type | Description |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| π-Stacking | Attractive, noncovalent interactions between aromatic rings. |
| Halogen Bonds | A noncovalent interaction between a halogen atom and a Lewis base. |
| Salt Bridges | A combination of two noncovalent interactions: hydrogen bonding and electrostatic interactions. |
This table provides a general overview of common protein-ligand interactions and is not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. wikipedia.orgnih.gov
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.govnih.gov These descriptors can be categorized as topological, spatial, thermodynamic, and electronic, among others. nih.gov Using statistical methods, a mathematical equation is then derived that correlates the descriptors with the biological activity. wikipedia.org
For example, a QSAR study on piperine analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus resulted in a statistically significant model with a high correlation coefficient (r²) of 0.962. nih.gov This model identified three key descriptors: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov The model indicated that an increase in the exposed partial negative surface area enhances inhibitory activity, while the area of the molecular shadow is inversely proportional to it. nih.gov
The predictive power of a QSAR model is assessed through various validation techniques, including cross-validation and the use of an external test set. nih.gov A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing. nih.gov
Conformational Analysis using DFT
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, and it is frequently employed for conformational analysis. researchgate.netdergipark.org.tr
DFT calculations can be used to determine the relative energies of different conformers of a molecule and to identify the most stable, or lowest energy, conformation. researchgate.netdergipark.org.tr This is crucial because the biological activity of a molecule is often dependent on its three-dimensional shape. For instance, a study on 1-(4-fluorophenyl)piperazine (B120373) used DFT to perform a potential energy surface scan and identify the most stable conformer. researchgate.netdergipark.org.tr
In the context of substituted piperidines, conformational preferences can be influenced by various factors, including electrostatic interactions. nih.gov For example, in 4-substituted piperidines with polar substituents, protonation of the piperidine (B6355638) nitrogen can lead to a stabilization of the axial conformer. nih.gov Computational studies on 3,5-difluoropiperidine (B12995073) have also been conducted to understand its conformational behavior, revealing a high preference for the axial conformation of the fluorine atoms. researchgate.net
DFT calculations can also provide insights into the electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. dergipark.org.tr
Future Directions and Research Opportunities
Development of Novel Synthetic Routes
The efficient and versatile synthesis of 4-(3,5-Difluorophenyl)piperidine and its derivatives is paramount for extensive biological evaluation. While classical methods for the synthesis of 4-arylpiperidines, such as the palladium-catalyzed Negishi cross-coupling of a 4-piperidylzinc iodide with aryl halides, are established, future research should focus on developing more sustainable and efficient synthetic strategies. nih.gov
Modern synthetic methodologies that could be applied to the synthesis of this compound include:
C-H Functionalization: Direct arylation of the piperidine (B6355638) ring at the 4-position via C-H activation would represent a highly atom-economical approach, avoiding the pre-functionalization of the piperidine starting material.
Catalytic Cyclization Reactions: The use of transition metal catalysts, such as rhodium or nickel, to effect the cycloisomerization of appropriately substituted dienes or enynes could provide a rapid and stereocontrolled entry to the 4-arylpiperidine core.
Flow Chemistry: The implementation of continuous flow processes for key synthetic steps could offer improved reaction control, enhanced safety, and easier scalability, which are crucial for the large-scale production of drug candidates.
These advanced synthetic methods could not only streamline the synthesis of the parent compound but also facilitate the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Exploration of New Pharmacological Targets
The 4-arylpiperidine motif is a well-recognized pharmacophore that interacts with a variety of biological targets, particularly within the central nervous system (CNS). Future research should aim to explore novel pharmacological targets for this compound beyond the established ones for similar structures. Given the increasing understanding of the pathophysiology of many CNS disorders, several emerging targets warrant investigation. discoveryontarget.commdpi.com
Potential new pharmacological targets could include:
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Epigenetic Modulators | The difluorophenyl group could potentially interact with the active sites of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), which are implicated in neurodegenerative diseases. mdpi.com | Alzheimer's Disease, Huntington's Disease |
| Tau Protein Aggregation Inhibitors | The planarity and electronic properties of the aryl moiety could be optimized to interfere with the protein-protein interactions that lead to the formation of neurofibrillary tangles. discoveryontarget.com | Alzheimer's Disease, Tauopathies |
| Metabotropic Glutamate Receptors (mGluRs) | As allosteric modulators, derivatives could offer a more subtle and potentially safer way to modulate glutamatergic neurotransmission, which is dysregulated in many neurological and psychiatric disorders. discoveryontarget.com | Parkinson's Disease, Depression |
| Sigma-1 Receptor | This receptor is involved in cellular stress responses and has been identified as a potential target for a range of neurological conditions. nih.gov | Neuropathic Pain, Psychostimulant Abuse |
Systematic screening of this compound and its derivatives against a panel of these emerging targets could uncover novel biological activities and open up new therapeutic avenues.
Advanced Computational Modeling for Lead Optimization
In silico techniques are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.govmdpi.comfums.ac.ir For this compound, advanced computational modeling can be employed to predict and refine its pharmacological properties.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives and evaluating their biological activity, QSAR models can be built to identify the key structural features that govern potency and selectivity. nih.gov
Pharmacophore Modeling: This approach can help to define the three-dimensional arrangement of functional groups necessary for binding to a specific target, guiding the design of new analogues with improved affinity. nih.govmdpi.com
Molecular Docking and Dynamics Simulations: These methods can provide detailed insights into the binding mode of this compound derivatives at the atomic level, allowing for the prediction of binding affinities and the identification of key interactions that can be enhanced through structural modifications. fums.ac.ir
The integration of these computational tools will accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds, thereby saving time and resources.
Investigation of Multi-target Ligands
The multifactorial nature of many complex diseases, such as neurodegenerative disorders, has spurred interest in the development of multi-target-directed ligands (MTDLs). mdpi.comfrontiersin.orgjocpr.com These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering enhanced efficacy and a lower propensity for the development of resistance compared to single-target agents. nih.gov
The this compound scaffold is an excellent candidate for the development of MTDLs. By incorporating additional pharmacophoric elements, it is conceivable to design derivatives that can, for example, concurrently inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for the treatment of Alzheimer's or Parkinson's disease. frontiersin.org
The rational design of such MTDLs would involve:
Pharmacophore Hybridization: Combining the structural features of known inhibitors of different targets into a single molecule based on the this compound core.
Fragment-Based Linking: Identifying fragments that bind to the individual targets and then linking them together with appropriate spacers.
The development of MTDLs based on this scaffold represents a cutting-edge research direction with the potential to deliver novel and highly effective treatments for complex diseases. jocpr.com
Q & A
Q. What are the recommended synthetic routes for 4-(3,5-Difluorophenyl)piperidine, and how can purity and yield be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 3,5-difluorobenzyl derivatives with piperidine precursors. Key steps include:
- Nucleophilic substitution using 3,5-difluorobenzyl chloride and piperidine in the presence of a base (e.g., K₂CO₃).
- Catalytic hydrogenation for ring closure, if intermediates require reduction.
- Purification via column chromatography or recrystallization to achieve >95% purity.
Optimization strategies: - Factorial design (e.g., varying temperature, solvent polarity, and reaction time) to identify ideal conditions .
- Process control (e.g., inline spectroscopy) to monitor reaction progress .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 92–95 | DMF, 80°C, 12h |
| Catalytic Hydrogenation | 70–85 | 95–98 | H₂ (1 atm), Pd/C, EtOH |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the difluorophenyl group and piperidine ring conformation. Fluorine substituents cause distinct splitting patterns .
- LC-MS : Verify molecular weight (MW: 211.24 g/mol) and detect impurities .
- X-ray crystallography : Resolve crystal structure for absolute configuration validation (applicable to derivatives) .
- HPLC : Assess purity using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the biological activity of this compound analogs?
- Methodological Answer :
- Core modifications : Introduce substituents (e.g., methyl, hydroxyl) to the piperidine ring or phenyl group to modulate lipophilicity and binding affinity .
- Isosteric replacements : Replace fluorine with chlorine or methoxy groups to compare electronic effects on target interactions .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to predict binding modes with receptors like histamine H₃ or sigma-1 .
- In vitro assays : Test analogs against enzyme targets (e.g., acetylcholinesterase) to quantify IC₅₀ values .
Q. What experimental approaches address contradictory data in receptor binding assays for this compound?
- Methodological Answer :
- Control experiments : Verify assay conditions (e.g., buffer pH, temperature) and receptor batch consistency .
- Orthogonal assays : Cross-validate using radioligand binding, fluorescence polarization, and surface plasmon resonance (SPR) .
- Statistical analysis : Apply ANOVA or Bayesian modeling to distinguish noise from true biological variation .
- Epistemological framing : Re-evaluate research hypotheses if contradictions persist (e.g., off-target effects or allosteric modulation) .
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives at scale?
- Methodological Answer :
- Membrane separation : Use nanofiltration to recover catalysts and reduce waste .
- Flow chemistry : Enhance reproducibility and heat transfer in continuous reactors .
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent ratio, catalyst loading) to maximize yield .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
- pH-dependent studies : Assess ionization states (pKa ≈ 8.5 for piperidine nitrogen) to explain discrepancies in aqueous vs. organic solvents .
- Crystallography : Compare crystal packing forces in different solvates (e.g., ethanol vs. hexane) .
Advanced Applications
Q. What strategies enable the use of this compound as a chemical probe in cellular imaging?
- Methodological Answer :
- Fluorophore conjugation : Attach BODIPY or Cy5 via piperidine nitrogen using NHS ester chemistry .
- Radiolabeling : Incorporate ¹⁸F for PET imaging, leveraging the existing fluorine atoms as synthetic handles .
- Live-cell tracking : Validate probe localization (e.g., mitochondrial vs. nuclear) via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
